molecular formula C15H19F4N3O3S B4365668 N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365668
M. Wt: 397.4 g/mol
InChI Key: FGRZBPPYFCZCKD-UHFFFAOYSA-N
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Description

N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinecarbothioamide core, which is known for its versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F4N3O3S/c1-2-24-8-4-7-20-14(26)22-21-12(23)10-5-3-6-11(9-10)25-15(18,19)13(16)17/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRZBPPYFCZCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NNC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the hydrazinecarbothioamide core: This step involves the reaction of a hydrazine derivative with a thiocarbonyl compound under controlled conditions.

    Introduction of the ethoxypropyl group: This is achieved through nucleophilic substitution reactions, where the hydrazinecarbothioamide core reacts with an ethoxypropyl halide.

    Attachment of the tetrafluoroethoxybenzoyl group: This step involves the acylation of the intermediate compound with a tetrafluoroethoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxypropyl and tetrafluoroethoxybenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where hydrazinecarbothioamide derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinecarbothioamide core. This interaction may modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-N-(3-ethoxypropyl)propionamide: This compound shares the ethoxypropyl group but differs in the core structure and functional groups.

    N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: This compound is unique due to the presence of the tetrafluoroethoxybenzoyl group, which imparts distinct chemical properties.

Uniqueness

This compound stands out due to its combination of hydrazinecarbothioamide core and tetrafluoroethoxybenzoyl group. This unique structure may confer specific reactivity and biological activity not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-ETHOXYPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

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